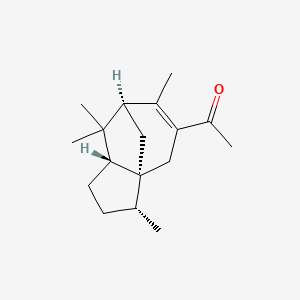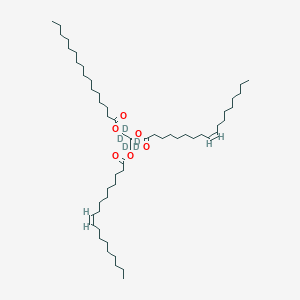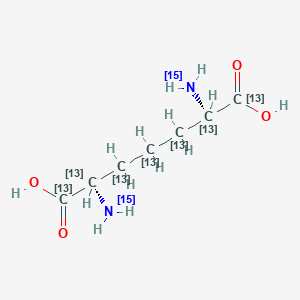
Epiboxidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸依博西丁是一种化学化合物,作为神经烟碱乙酰胆碱受体的强效且选择性激动剂。它是一种来自某些青蛙皮肤的生物碱依巴他丁的甲基异恶唑类似物。 盐酸依博西丁被开发为依巴他丁的毒性较小的替代品,依巴他丁以其极强的镇痛特性而闻名,但也以其高毒性而闻名 .
准备方法
合成路线和反应条件
盐酸依博西丁的合成涉及多个步骤,从市售原料开始。关键步骤包括异恶唑环的形成以及随后叠氮双环庚烷部分的连接。 反应条件通常涉及在受控温度下使用强碱和有机溶剂 .
工业生产方法
盐酸依博西丁的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以确保高产率和纯度。 最终产品通过重结晶和色谱等技术纯化 .
化学反应分析
反应类型
盐酸依博西丁会发生各种化学反应,包括:
氧化: 盐酸依博西丁可以被氧化形成相应的氧化物。
还原: 还原反应可以将盐酸依博西丁转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 这些反应通常在受控温度下并在合适溶剂存在的情况下进行 .
主要产物
由这些反应形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化反应可能生成依博西丁氧化物,而还原反应可能生成依博西丁的还原形式 .
科学研究应用
盐酸依博西丁主要用于科学研究,因为它对烟碱乙酰胆碱受体具有强效活性。其应用包括:
化学: 用作研究烟碱受体激动剂结构活性关系的参考化合物。
生物学: 用于研究烟碱受体在各种生物过程中的作用。
医学: 研究其潜在的镇痛特性,并作为开发毒性降低的新镇痛剂的先导化合物。
作用机制
盐酸依博西丁通过与烟碱乙酰胆碱受体结合发挥作用,特别是 α3β4 和 α4β2 亚型。这种结合导致这些受体活化,从而调节神经递质释放和神经元兴奋性。 分子靶点包括烟碱乙酰胆碱受体,涉及的途径与胆碱能信号传导有关 .
相似化合物的比较
类似化合物
依巴他丁: 一种强效的烟碱受体激动剂,具有高毒性。
ABT-418: 另一种与盐酸依博西丁具有类似性质的烟碱受体激动剂。
同源依博西丁: 依博西丁的类似物,具有不同程度的效力和选择性
独特性
与依巴他丁相比,盐酸依博西丁的效力和降低的毒性相结合,使其独一无二。 虽然它的效力低于依巴他丁,但它为研究应用提供了更安全的特性,使其成为研究烟碱乙酰胆碱受体的宝贵工具 .
属性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChI 键 |
NSMIYECGCNTSSS-CTERPIQNSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl |
规范 SMILES |
CC1=NOC(=C1)C2CC3CCC2N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

